molecular formula C13H20Cl2N2O B4070986 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride

1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride

Cat. No.: B4070986
M. Wt: 291.21 g/mol
InChI Key: ZCIYARWOSAWRFW-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride typically involves the reaction of 2-chlorophenol with 1,3-dibromopropane to form 1-(2-chlorophenoxy)-3-bromopropane. This intermediate is then reacted with piperazine to yield 1-[3-(2-chlorophenoxy)propyl]piperazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions produce N-oxides and secondary amines, respectively.

Scientific Research Applications

1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • 1-[3-(2,4-Dichlorophenoxy)propyl]piperazine
  • 1-[3-(2-Methylphenoxy)propyl]piperazine
  • 1-[3-(2-Fluorophenoxy)propyl]piperazine

Comparison: 1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16;/h1-2,4-5,15H,3,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYARWOSAWRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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